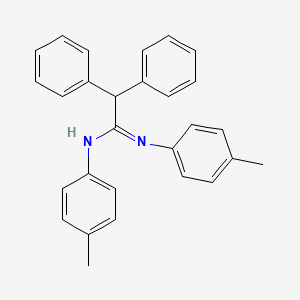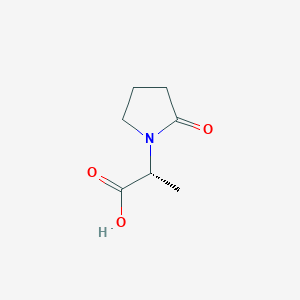
(R)-2-(2-Oxopyrrolidin-1-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid is a chiral compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid typically involves the reaction of a suitable pyrrolidinone derivative with a propanoic acid precursor. One common method is the condensation reaction between 2-pyrrolidinone and ®-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyrrolidinone derivatives.
Scientific Research Applications
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Oxopyrrolidin-1-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Oxopyrrolidin-1-YL)propanoic acid: The enantiomer of the compound, which may have different biological activities.
2-(2-Oxopyrrolidin-1-YL)butanoic acid: A similar compound with a butanoic acid moiety instead of propanoic acid.
2-(2-Oxopyrrolidin-1-YL)acetic acid: A related compound with an acetic acid moiety.
Uniqueness
®-2-(2-Oxopyrrolidin-1-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidinone ring and a propanoic acid moiety
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2R)-2-(2-oxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(7(10)11)8-4-2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)/t5-/m1/s1 |
InChI Key |
SDWWBSPLLLYOJH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1CCCC1=O |
Canonical SMILES |
CC(C(=O)O)N1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)
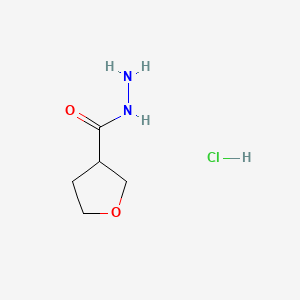
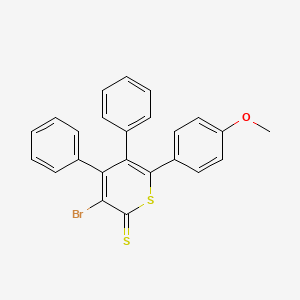
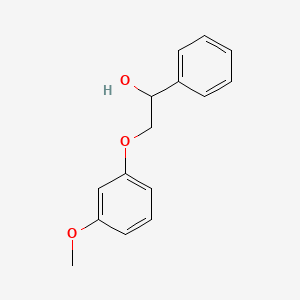
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002408.png)
![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)
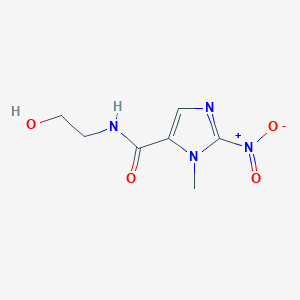
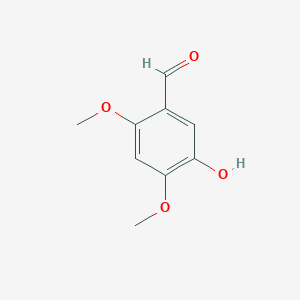
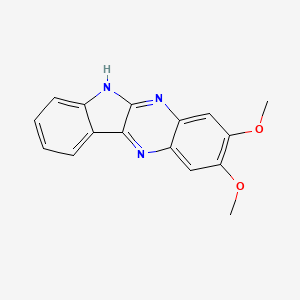

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
